

Structure-Activity Relationship (SAR) of Morpholine Aniline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-[1-(Morpholin-4-yl)ethyl]aniline

CAS No.: 1082549-24-3

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Executive Summary: The Pharmacophore Logic

In modern medicinal chemistry, the fusion of morpholine and aniline moieties represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the structural logic of this scaffold, focusing on its two primary applications: Tyrosine Kinase Inhibition (Oncology) and Protein Synthesis Inhibition (Antimicrobials).

The core utility of this scaffold lies in its biphasic nature:

- **The Morpholine Ring:** Acts as a solubility enhancer and a specific hydrogen-bond acceptor (pKa ~8.3), often positioned to interact with solvent-exposed regions or specific hydrophilic pockets (e.g., the "sugar pocket" in kinases).
- **The Aniline Moiety:** Provides a rigid, aromatic linker often responsible for hydrophobic pi-stacking interactions and critical hydrogen-bonding (NH donor) within the active site hinge regions.

Medicinal Chemistry Strategy: Dissecting the Scaffold

To understand the SAR, we must deconstruct the molecule into three functional zones.

Zone A: The Morpholine Head (Solubility & H-Bonding)

The morpholine ring is frequently employed to modulate physicochemical properties (ADME).

- **Oxygen Atom:** A weak H-bond acceptor. In EGFR inhibitors like Gefitinib, this oxygen acts as a solvent-interacting handle, improving oral bioavailability compared to the piperidine analog.
- **Nitrogen Atom:** The basic center. When protonated, it improves aqueous solubility. However, excessive basicity can lead to poor membrane permeability. The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen (compared to piperidine), often optimizing the logD at physiological pH.

Zone B: The Aniline Tail (Specificity & Binding)

The aniline ring usually penetrates the hydrophobic core of the target protein.

- **Meta/Para Substitution:** Substituents here (e.g., -F, -Cl, -CF₃) modulate the electron density of the aniline nitrogen and fit into hydrophobic sub-pockets.
- **Electronic Effects:** Electron-withdrawing groups (EWGs) on the aniline ring decrease the basicity of the aniline nitrogen, strengthening its capacity as a hydrogen bond donor to backbone carbonyls (e.g., Met793 in EGFR).

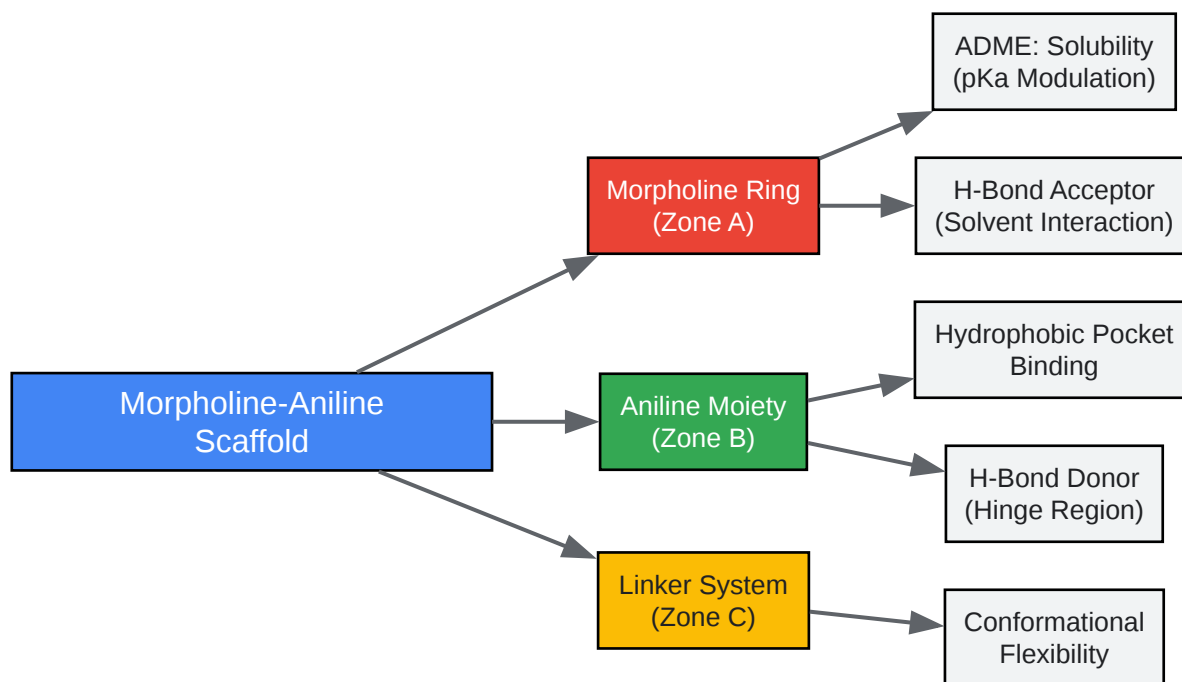
Zone C: The Linker (Geometry)

The connection between the morpholine and aniline dictates the spatial orientation.

- **Direct Linkage:** Rigidifies the structure (e.g., Linezolid).
- **Alkoxy/Alkyl Linkers:** Introduces flexibility, allowing the morpholine to "reach" out of the binding pocket into the solvent (e.g., Gefitinib).

Visualization: The SAR Logic Map

The following diagram illustrates the functional roles of each component in the Morpholine-Aniline scaffold, specifically within the context of Kinase Inhibition.



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Figure 1: Functional decomposition of the Morpholine-Aniline pharmacophore.

Case Study: EGFR Kinase Inhibitors (Gefitinib Analogs)

The most prominent application of this SAR is in Epidermal Growth Factor Receptor (EGFR) inhibitors.

Mechanistic Insight

In 4-anilinoquinazolines (e.g., Gefitinib), the aniline moiety binds to the hydrophobic pocket behind the ATP binding site. The morpholine group, attached via a propoxy linker at the C6 position of the quinazoline, extends towards the solvent front.

Critical SAR Findings:

- **Linker Length:** A 3-carbon linker (propoxy) between the quinazoline and morpholine is superior to a 2-carbon (ethoxy) linker. The longer chain allows the morpholine oxygen to form a specific H-bond with Lys745 or interact optimally with the water network.
- **Aniline Substitution:** A 3-chloro-4-fluoro substitution pattern on the aniline ring is critical. The 3-chloro group fits into a hydrophobic pocket, while the 4-fluoro interacts with specific residues (e.g., Cys797 vicinity), vastly improving potency over unsubstituted aniline.
- **Morpholine vs. Piperidine:** Replacing morpholine with piperidine often retains potency but significantly reduces aqueous solubility, complicating formulation.

Quantitative Data: Linker & Tail Modifications

Data synthesized from comparative SAR studies of Quinazoline derivatives.

Compound Variant	Linker (C6 Position)	Aniline Substitution	EGFR IC50 (nM)	Solubility (mg/mL)
Gefitinib (Ref)	3-carbon (Propoxy)	3-Cl, 4-F	2.4	High
Variant A	2-carbon (Ethoxy)	3-Cl, 4-F	18.5	High
Variant B	3-carbon (Propoxy)	Unsubstituted	>1000	High
Variant C	3-carbon (Propoxy-Piperidine)	3-Cl, 4-F	1.8	Low

Note: Variant C shows that piperidine is equipotent (or slightly better) due to higher basicity, but morpholine is preferred for the solubility profile.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination[1]

To synthesize these derivatives, the formation of the C-N bond between the aryl core and the morpholine (or aniline) is the rate-limiting step. The Buchwald-Hartwig Cross-Coupling is the industry standard for this transformation due to its tolerance of functional groups.

Protocol: Morpholine Arylation

Objective: Coupling Morpholine to a 4-bromo-aniline derivative (or activated aryl halide).

Reagents:

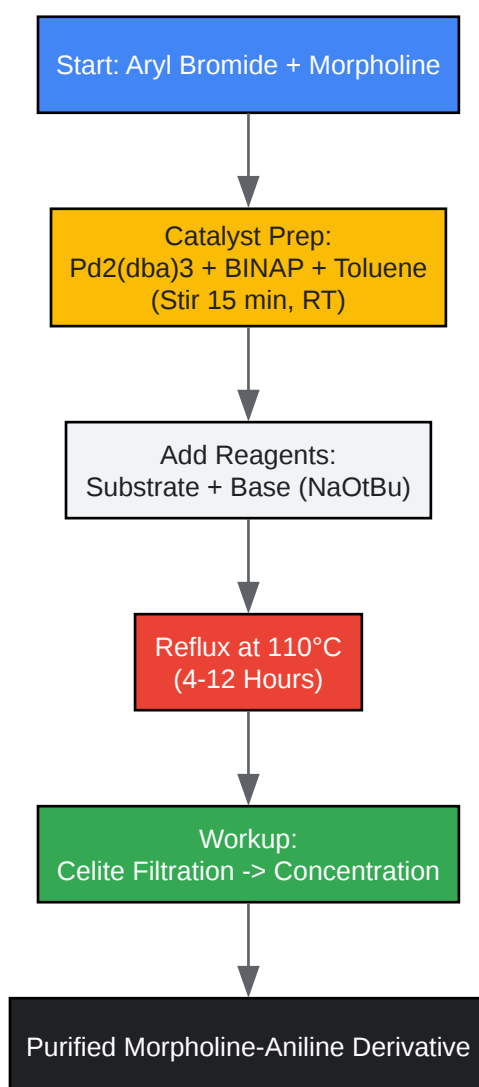
- Substrate: 1.0 eq Aryl Bromide (e.g., 4-bromo-2-fluoroaniline)
- Amine: 1.2 eq Morpholine
- Catalyst: 2-5 mol% Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
- Ligand: 5-10 mol% BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Base: 1.5 eq NaOtBu (Sodium tert-butoxide)
- Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

- Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
- Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes to generate the active catalytic species (color change often observed).
- Substrate Addition: Add the Aryl Bromide, Morpholine, and NaOtBu to the mixture under a counter-flow of Argon.
- Reaction: Heat the mixture to 110°C (Reflux). Monitor via TLC (active spot usually moves higher R_f) or LC-MS. Typical reaction time: 4–12 hours.

- Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.
- Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).[1]

Synthesis Logic Diagram



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Figure 2: Buchwald-Hartwig cross-coupling workflow for morpholine introduction.

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